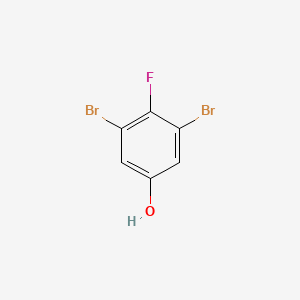

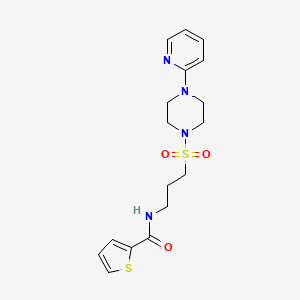

![molecular formula C16H16F2N4O3 B2783617 Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-12-2](/img/structure/B2783617.png)

Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a novel triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has led to the study of the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds involves multistep synthetic routes .Molecular Structure Analysis

The molecular structure of this compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The structure of the compound includes a unique heterocyclic scaffold present in an array of pharmaceuticals and biologically important compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of reactions that lead to the formation of the triazole-pyrimidine hybrid . These reactions involve the use of various reagents and catalysts .科学的研究の応用

Synthetic Routes and Chemical Transformations

Development of Antituberculous Agents : Structural analogs of a promising antituberculous compound, including the featured triazolopyrimidine derivatives, were synthesized to evaluate their tuberculostatic activity. The structure-activity relationships were analyzed, contributing to the development of potential antituberculous agents (Titova et al., 2019).

Biocidal Properties : A derivative was synthesized and shown to have excellent biocidal properties against a range of bacteria and fungi, indicating its potential in developing new antimicrobial agents (Youssef et al., 2011).

Influenza Virus Inhibition : A method for regioselective synthesis of triazolopyrimidine derivatives was developed, with one compound showing significant ability to inhibit influenza virus RNA polymerase, demonstrating potential antiviral applications (Massari et al., 2017).

Biological Activity and Pharmacological Potential

Antitumor Activity : A novel compound from the triazolopyrimidine family was synthesized and evaluated for in vitro antitumor activities, showing high potency against human lung and hepatocellular carcinoma cell lines, suggesting its use in cancer therapy (Gomha et al., 2017).

Antimicrobial and Antioxidant Activity : The synthesis of triazolopyrimidines and their evaluation for antimicrobial and antioxidant activities highlighted their potential as bioactive compounds for medical applications (Gilava et al., 2020).

Structural and Mechanistic Insights

Crystal Structure Analysis : The crystal structures of triazolopyrimidine derivatives were studied, providing insights into the intermolecular interactions and the influence of substituents on the supramolecular assemblies, which is crucial for understanding their biological activities (Boechat et al., 2014).

Mechanistic Studies : Research on the synthesis pathways and the reaction mechanisms of triazolopyrimidine derivatives offers valuable information for designing new compounds with enhanced properties and activities (Lashmanova et al., 2019).

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.

Mode of Action

Similar compounds have been shown to interact with their targets through specific binding at given sites . For instance, some 1,2,4-triazolo[1,5-a]pyrimidines have been shown to destabilize the RT heterodimer, confirming an allosteric binding at the interface between p51 and p66 RT subunits .

Biochemical Pathways

Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play significant roles in cellular stress response, programmed cell death, and inflammation, respectively.

Pharmacokinetics

Similar compounds have shown good inhibitory effect with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM, indicating potential bioavailability .

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Action Environment

It’s worth noting that cellular environment, such as temperature and ph, can significantly influence the action of similar compounds .

生化学分析

Biochemical Properties

They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Cellular Effects

In cellular models, Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its related compounds have shown significant anti-neuroinflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Molecular Mechanism

It has been suggested that the compound may exert its effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study has shown that related compounds have favorable interactions with active residues of ATF4 and NF-kB proteins .

特性

IUPAC Name |

methyl 7-[4-(difluoromethoxy)phenyl]-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N4O3/c1-3-11-12(14(23)24-2)13(22-16(21-11)19-8-20-22)9-4-6-10(7-5-9)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMQIHYCZMZXIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

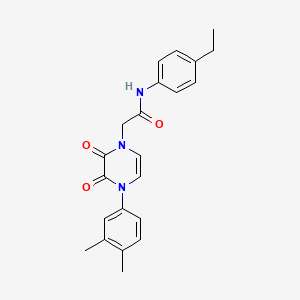

![2-[2-(3-Fluorophenyl)acetamido]acetic acid](/img/structure/B2783534.png)

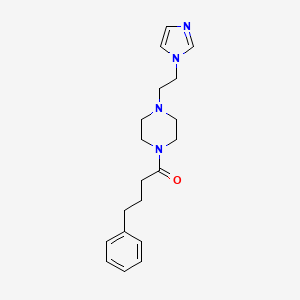

![1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2783543.png)

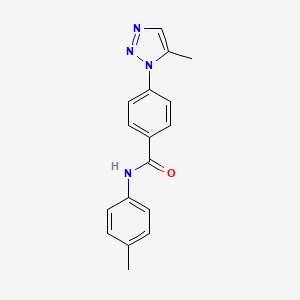

![[4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B2783544.png)

![2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride](/img/structure/B2783545.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide](/img/structure/B2783546.png)

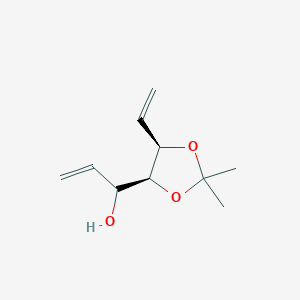

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2783548.png)

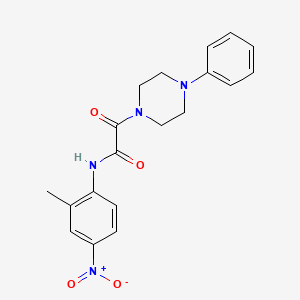

![2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2783551.png)